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Compound of Interest

Compound Name: 3-Methoxy-2,2-dimethyloxirane

Cat. No.: B1580805 Get Quote

Introduction
3-Methoxy-2,2-dimethyloxirane (CAS No. 26196-04-3) is a substituted epoxide, a class of

heterocyclic compounds recognized for their high reactivity and utility as synthetic

intermediates. The molecule, with a molecular formula of C₅H₁₀O₂ and a molecular weight of

102.13 g/mol , features a strained three-membered oxirane ring, a gem-dimethyl group at the

C2 position, and a methoxy substituent at the C3 position.[1] This unique substitution pattern

governs its chemical behavior, particularly in nucleophilic ring-opening reactions, making it a

valuable building block in organic synthesis.

A thorough understanding of the spectroscopic characteristics of 3-Methoxy-2,2-
dimethyloxirane is paramount for reaction monitoring, quality control, and structural

verification. This guide provides a detailed analysis of its mass spectrometry (MS), nuclear

magnetic resonance (NMR), and infrared (IR) spectroscopy data, offering field-proven insights

for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides critical information about

a molecule's mass and fragmentation pattern upon ionization. For 3-Methoxy-2,2-
dimethyloxirane, Electron Ionization (EI) is a standard method that imparts high energy to the

molecule, leading to predictable bond cleavages.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A generalized protocol for acquiring an EI mass spectrum involves the following self-validating

steps:

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a

gas chromatograph (GC) inlet.

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a

high-energy electron beam (typically 70 eV). This process ejects an electron from the

molecule, forming a high-energy molecular ion (M⁺•).

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which plots the relative abundance of ions versus their m/z value.

Calibration: The mass analyzer is calibrated using a known standard (e.g.,

perfluorotributylamine, PFTBA) to ensure high mass accuracy throughout the experiment.

Fragmentation Pathway and Data Interpretation
The mass spectrum for 3-Methoxy-2,2-dimethyloxirane is available through the NIST

Chemistry WebBook.[1] The fragmentation is driven by the energetic instability of the molecular

ion and the inherent strain of the oxirane ring.

Molecular Ion (M⁺•): The molecular ion is expected at an m/z of 102, corresponding to the

molecular weight of the compound. Its observation confirms the identity of the molecule.

Key Fragmentation: The primary fragmentation pathways involve the cleavage of bonds

adjacent to the oxygen atoms and the loss of stable neutral fragments. A significant

fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group, leading to

a stable cation at m/z 87. Another characteristic fragmentation is the cleavage of the C-C

bond of the oxirane ring and subsequent rearrangements.
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Below is a proposed fragmentation pathway for 3-Methoxy-2,2-dimethyloxirane under EI

conditions.

[C₅H₁₀O₂]⁺•
m/z = 102

(Molecular Ion)

[C₄H₇O₂]⁺
m/z = 87

- •CH₃

[C₃H₇O]⁺
m/z = 59

- •COCH₃ (rearrangement)

[C₂H₃O]⁺
m/z = 43

- CH₄

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 3-Methoxy-2,2-dimethyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides unambiguous

structural confirmation. While experimental data from a public database is not readily available,

a robust prediction based on established principles of chemical shifts and spin-spin coupling for

epoxides and ethers provides a reliable reference.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), which is set to 0.00 ppm.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed

by the ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by
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Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting

spectrum is then phased, baseline corrected, and integrated.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals, all of which would be singlets

due to the absence of adjacent protons for coupling.

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.40 Singlet 3H -OCH₃

Protons of the

methoxy group

are deshielded

by the adjacent

oxygen atom.

~3.10 Singlet 1H CH-O

The proton on

the oxirane ring

(C3) is

significantly

deshielded by

two adjacent

oxygen atoms.

~1.30 Singlet 3H -CH₃

One of the two

equivalent

methyl groups at

the C2 position.

~1.25 Singlet 3H -CH₃

The second of

the two

equivalent

methyl groups at

the C2 position.
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to

the four unique carbon environments in the molecule.

Predicted Chemical
Shift (δ, ppm)

Carbon Type Assignment Rationale

~70.0 CH C3-O

The C3 carbon is

bonded to two oxygen

atoms, resulting in a

significant downfield

shift.

~60.0 C C2(CH₃)₂

The quaternary C2

carbon of the oxirane

ring is also deshielded

by the ring oxygen.

~58.0 CH₃ -OCH₃

The carbon of the

methoxy group is in a

typical range for an

ether.

~22.0 CH₃ -C(CH₃)₂

The carbons of the

gem-dimethyl groups

are in the typical

aliphatic region.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond

vibrations.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Background Spectrum: An initial spectrum of the empty sample holder (or pure solvent) is

taken to serve as the background.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

recorded. The instrument's software automatically subtracts the background spectrum.

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify

characteristic absorption bands.

Predicted IR Absorption Bands
The IR spectrum of 3-Methoxy-2,2-dimethyloxirane would be characterized by the following

key absorptions:

Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

2990-2950 cm⁻¹ C-H Stretch
Aliphatic (sp³ C-H from methyl

groups)

~1250 cm⁻¹ C-O-C Stretch
Asymmetric stretch of the

oxirane ring

~1100 cm⁻¹ C-O Stretch Ether linkage (-OCH₃)

~870 cm⁻¹ C-O-C Stretch
Symmetric stretch ("ring

breathing") of the oxirane ring

The absence of a broad absorption band between 3200-3600 cm⁻¹ would confirm the absence

of hydroxyl (-OH) groups, distinguishing the epoxide from its ring-opened hydrolysis products.

Summary and Conclusion
The collective analysis of MS, NMR, and IR spectra provides a comprehensive and

unambiguous structural characterization of 3-Methoxy-2,2-dimethyloxirane. The mass

spectrum confirms the molecular weight and reveals characteristic fragmentation patterns.
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NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework,

while IR spectroscopy confirms the presence of key functional groups, namely the epoxide and

ether moieties.

The following diagram summarizes the key spectroscopic data correlated with the molecular

structure.

Caption: Summary of key spectroscopic data for 3-Methoxy-2,2-dimethyloxirane.

This guide serves as an authoritative reference for the spectroscopic identification and

characterization of 3-Methoxy-2,2-dimethyloxirane, empowering scientists to utilize this

versatile building block with confidence in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1580805?utm_src=pdf-body
https://www.benchchem.com/product/b1580805?utm_src=pdf-body
https://www.benchchem.com/product/b1580805?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C5H10O2/c1-5(2)4(6-3)7-5/h4H%2C1-3H3
https://www.benchchem.com/product/b1580805#3-methoxy-2-2-dimethyloxirane-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1580805#3-methoxy-2-2-dimethyloxirane-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1580805#3-methoxy-2-2-dimethyloxirane-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1580805#3-methoxy-2-2-dimethyloxirane-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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